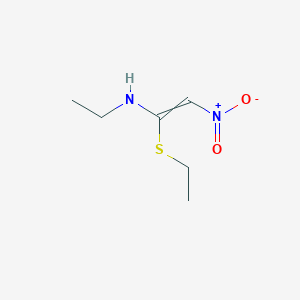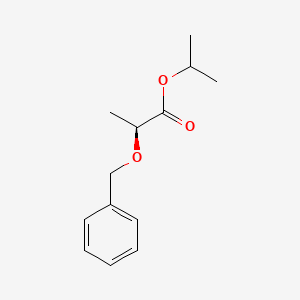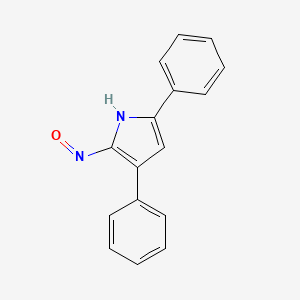
1-(2-Bromo-1-ethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-1-ethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-ethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine-2,4(1H,3H)-dione, ethyl bromide, and fluorine sources.
Ethoxyethylation: The ethoxyethyl group can be introduced via nucleophilic substitution reactions using ethyl bromide and a suitable base.
Fluorination: The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2-Bromo-1-ethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering its chemical structure and properties.
Hydrolysis: The ethoxyethyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding alcohols or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield new pyrimidine derivatives with different substituents, while oxidation and reduction reactions may lead to changes in the oxidation state of the compound.
科学的研究の応用
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive pyrimidine derivatives.
Biological Studies: Researchers may study the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Material Science: The unique chemical properties of the compound may make it suitable for use in the development of new materials with specific functions.
作用機序
The mechanism of action of 1-(2-Bromo-1-ethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes or receptors. The bromine and fluorine atoms, as well as the ethoxyethyl group, may play a role in modulating the compound’s binding affinity and activity.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A well-known pyrimidine derivative used as an anticancer agent.
1-(2-Bromoethyl)-5-fluorouracil: A related compound with similar substituents.
1-(2-Ethoxyethyl)-5-fluorouracil: Another related compound with an ethoxyethyl group.
Uniqueness
1-(2-Bromo-1-ethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both bromine and ethoxyethyl groups on the pyrimidine ring. This combination of substituents may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
CAS番号 |
133625-56-6 |
|---|---|
分子式 |
C8H10BrFN2O3 |
分子量 |
281.08 g/mol |
IUPAC名 |
1-(2-bromo-1-ethoxyethyl)-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10BrFN2O3/c1-2-15-6(3-9)12-4-5(10)7(13)11-8(12)14/h4,6H,2-3H2,1H3,(H,11,13,14) |
InChIキー |
BSHHLBDKZJYIHJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(CBr)N1C=C(C(=O)NC1=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[3-(Hexylsulfanyl)propyl]phenol](/img/structure/B14278734.png)



![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)

